molecular formula C16H13Cl2NO4S B2549217 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 438030-95-6

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2549217
CAS No.: 438030-95-6
M. Wt: 386.24
InChI Key: ZPEKJFYBCQQDAK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 438030-95-6) is a small molecule chemical reagent with the molecular formula C16H13Cl2NO4S and a molecular weight of 386.25 . It features a benzoic acid core substituted with a chloro group at the 2-position and an N-allyl-N-(4-chlorophenyl)sulfamoyl group at the 5-position, a structure that suggests potential as a versatile synthetic intermediate or a candidate for biological evaluation in medicinal chemistry research. The presence of the sulfonamide group is often associated with enzyme inhibition properties, making this compound of significant interest for researchers investigating new pharmacologically active agents, particularly in the development of enzyme inhibitors or receptor modulators. The reactive chloro and carboxylic acid substituents provide handles for further synthetic modification, allowing for the creation of amide, ester, or other derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c1-2-9-19(12-5-3-11(17)4-6-12)24(22,23)13-7-8-15(18)14(10-13)16(20)21/h2-8,10H,1,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEKJFYBCQQDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2-Chlorobenzoic Acid

The foundational step involves chlorosulfonation of 2-chlorobenzoic acid to yield 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate is critical for subsequent sulfamoyl group introduction.

Procedure :

  • Chlorosulfonation :
    • 2-Chlorobenzoic acid (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 80–90°C for 2–3 hours.
    • The reaction mixture is quenched in ice-water, yielding 2-chloro-5-chlorosulfonylbenzoic acid as a precipitate.
    • Yield : 65–75%.
  • Sulfamoyl Group Introduction :
    • The chlorosulfonyl intermediate reacts with 4-chlorophenyl(prop-2-en-1-yl)amine (1.2 eq) in acetone or dichloromethane.
    • Triethylamine (2.0 eq) is added to neutralize HCl, facilitating nucleophilic substitution at the sulfonyl chloride group.
    • Reaction Time : 4–6 hours at 25°C.
    • Yield : 50–60% after recrystallization from ethanol-water.

Key Considerations :

  • The amine precursor, 4-chlorophenyl(prop-2-en-1-yl)amine, is synthesized via alkylation of 4-chloroaniline with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
  • Over-alkylation is mitigated by using a 1:1 molar ratio of 4-chloroaniline to allyl bromide.

Diazotization-Mediated Chlorination

An alternative route employs diazotization of 2-amino-5-sulfamoylbenzoic acid derivatives, followed by chloride substitution.

Procedure :

  • Synthesis of 2-Amino-5-[(4-Chlorophenyl)(Allyl)Sulfamoyl]Benzoic Acid :
    • 2-Aminobenzoic acid is subjected to chlorosulfonation, followed by sequential reaction with 4-chloroaniline and allylamine.
    • Critical Step : Protecting the amino group during sulfonation to prevent undesired side reactions.
  • Diazotization and Chloride Displacement :
    • The amino intermediate is diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt.
    • Treatment with CuCl₂ or FeCl₃ in HCl at 60–80°C replaces the diazo group with chlorine.
    • Yield : 40–55% after chromatographic purification.

Advantages :

  • Avoids direct handling of chlorosulfonic acid, enhancing safety.
  • Compatible with thermally sensitive substrates.

Optimization and Byproduct Analysis

Reaction Condition Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) improve sulfamoyl coupling efficiency.
  • Catalysts : Metal chlorides (CuCl₂, FeCl₃) enhance chloride displacement kinetics in diazotization routes.
  • Temperature Control : Maintaining temperatures below 10°C during diazotization prevents diazo compound decomposition.

Common Byproducts and Mitigation Strategies

Byproduct Cause Mitigation Strategy
2-Chloro-5-sulfonylbenzoic acid Incomplete amine coupling Use excess amine (1.5 eq)
Disulfonation products Over-chlorosulfonation Control chlorosulfonic acid stoichiometry (≤3 eq)
Dechlorinated derivatives Harsh acidic conditions Optimize HCl concentration (<12 N)

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, Ar-H), 7.45–7.32 (m, 4H, 4-ClC₆H₄), 5.80–5.60 (m, 2H, CH₂=CH), 3.90 (d, 2H, CH₂).
  • LC-MS : [M-H]⁻ at m/z 413.2 (calc. 413.03).

Purity Assessment :

  • HPLC (C18 column, 70:30 MeOH:H₂O): Retention time 6.8 min, purity >98%.

Industrial-Scale Considerations

  • Cost Efficiency : Chlorosulfonation routes are preferred for bulk synthesis due to lower reagent costs.
  • Environmental Impact : Solvent recovery systems (e.g., NMP distillation) reduce waste.
  • Safety Protocols : Rigorous control of chlorosulfonic acid handling to prevent exothermic runaway reactions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.

Reagent Conditions Product
Hydrogen peroxideAcidic conditionsSulfoxide derivative
m-Chloroperbenzoic acidBasic conditionsSulfone derivative

These reactions are influenced by the stability of intermediate species and solvent choice.

Reduction Reactions

Reduction converts the sulfamoyl group (-SO₂NH-) to an amine (-NH₂) or modifies the chlorine substituent.

Reagent Conditions Product
Lithium aluminum hydrideAnhydrous ether, refluxAmine derivative
Sodium borohydrideCatalytic hydrogenationChlorine reduction

The choice of reagent determines whether the sulfamoyl or chloro group is targeted.

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic aromatic substitution.

Nucleophile Catalyst Product
Sodium methoxideDMF, heatMethoxy-substituted derivative
Potassium tert-butoxidePolar aprotic solventAlkoxy-substituted derivative

Substitution reactions enable functionalization for enhanced biological activity.

Reaction Mechanisms

The sulfamoyl group’s reactivity stems from its electron-withdrawing nature, facilitating oxidation and reduction. Substitution reactions occur via resonance stabilization of intermediates, particularly under basic conditions .

Biological Implications

Chemical modifications (e.g., oxidation to sulfones) may enhance enzyme inhibition or antimicrobial activity. For example, sulfamate derivatives show improved binding affinity to target proteins due to altered electronic properties .

Key Findings from Research

  • Oxidation : Sulfoxides/sulfones are more stable than the parent compound and exhibit distinct pharmacokinetic profiles.

  • Substitution : Electron-donating groups (e.g., methoxy) increase solubility, while electron-withdrawing groups (e.g., nitro) enhance target binding .

  • Synthesis : DMF is a preferred solvent for maintaining reaction efficiency in substitution steps .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid have shown promising antimicrobial properties. For instance, studies on derivatives with similar sulfonamide structures have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria and fungi. These compounds were evaluated for their inhibitory effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showcasing their potential as antibiotics .

Cancer Therapeutics

The compound may also play a role in cancer treatment. Sulfonamide derivatives are known to inhibit specific enzymes involved in tumor growth, such as phosphatidylinositol 3-kinase (PI3K), which is often overactive in cancer cells. Compounds designed to inhibit PI3K can potentially lead to new cancer therapies . The structural features of this compound could be optimized for enhanced activity against cancer cells.

Herbicidal Properties

Compounds with similar structural motifs have been investigated for their herbicidal properties. The incorporation of chloro and sulfamoyl groups may enhance the herbicidal activity against specific weeds, making them suitable candidates for developing new herbicides. Studies have highlighted the effectiveness of certain benzoic acid derivatives in inhibiting weed growth, suggesting that this compound could be explored for agricultural use .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research has shown that modifications to the sulfamoyl group and the phenyl substituents can significantly impact biological activity. For example, variations in lipophilicity and electronic properties of substituents can influence antimicrobial potency and selectivity against target organisms .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the benzoic acid backbone followed by the introduction of the chloro and sulfamoyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that specific modifications led to enhanced activity against Candida albicans and other pathogens, suggesting pathways for developing more effective antifungal agents .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on sulfonamide compounds targeting PI3K pathways in various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, indicating potential therapeutic applications for treating malignancies associated with PI3K overactivity .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound 4-chlorophenyl + allyl on sulfamoyl C₁₆H₁₂Cl₂NO₄S 361.25 g/mol Enhanced flexibility from allyl; dual enzyme inhibition
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 312274-91-2) 4-chlorophenyl (no allyl) C₁₃H₉Cl₂NO₄S 346.19 g/mol Lower molecular weight; rigid structure may reduce bioavailability
Sulpiride Impurity 21 (2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid) 4-fluorophenyl (no allyl) C₁₃H₉ClFNO₄S 329.73 g/mol Fluorine substitution improves electronegativity; unknown enzyme activity
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Phenyl + allyl on sulfamoyl (no 4-chloro substitution) C₁₆H₁₄ClNO₄S 351.80 g/mol Reduced halogenation may lower binding affinity to hydrophobic enzyme pockets
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid 3-chloro-4-methylphenyl (no allyl) C₁₄H₁₁Cl₂NO₄S 360.20 g/mol Methyl group increases steric hindrance; potential metabolic stability

ADME and Physicochemical Properties

Key parameters from (Supplementary Tables S1–S3):

Parameter Target Compound CAS 312274-91-2 Sulpiride Impurity 21
Topological Polar Surface Area (TPSA) 89.5 Ų 89.5 Ų 89.5 Ų
Aqueous Solubility (LogS) -3.12 -2.98 -3.05
Rotatable Bonds 5 3 3
Lipinski’s Rule Compliance Yes (0 violations) Yes Yes

The allyl group increases rotatable bond count , improving conformational adaptability but slightly reducing solubility compared to simpler analogues .

Toxicity and Bioactivity

  • Toxicity Risk : The target compound shows moderate hepatotoxicity risk in Pre-ADMET predictions, comparable to other sulfamoyl derivatives .
  • Bioactivity Scores: Higher GPCR ligand and enzyme inhibition scores than non-allylated derivatives, aligning with its potent in vitro activity .

Biological Activity

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antidiabetic and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the sulfonamide group and subsequent modifications to enhance biological activity. The synthesis process has been documented in several patents and research articles, highlighting methods that yield high purity and bioactive compounds suitable for further testing .

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antidiabetic properties. Specifically, compounds synthesized from this base structure have shown potent inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For instance, one study reported an IC50 value of 10.75 ± 0.52 μM for a related compound, indicating strong inhibition against these enzymes .

Table 1: Antidiabetic Activity of Related Compounds

CompoundIC50 (μM)Enzyme Target
5o10.75 ± 0.52α-Amylase
5mNot specifiedα-Glucosidase
5pNot specifiedα-Amylase

The presence of electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on the phenyl ring has been shown to enhance the inhibitory activity by facilitating better interaction with the enzyme active sites . Molecular docking studies further supported these findings by illustrating favorable binding interactions with target enzymes.

Antimicrobial Activity

In addition to its antidiabetic properties, the compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of this compound display moderate to high antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Biofilm Eradication Concentration (MBEC)
3Staphylococcus aureus125 µg/mL
4Enterococcus faecium125 µg/mL

These findings suggest that the compound's structure can be optimized for enhanced antimicrobial efficacy through strategic modifications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents on the benzene rings significantly influence both antidiabetic and antimicrobial activities. The introduction of various functional groups has been systematically studied to understand their impact on biological activity .

Key Observations:

  • Electron Withdrawing Groups: Enhance enzyme inhibition by stabilizing negative charges during enzyme-substrate interactions.
  • Electron Donating Groups: Improve binding affinity by increasing electron density on the aromatic system.

Case Studies

Several case studies have illustrated the potential therapeutic applications of compounds derived from this compound:

  • Antidiabetic Efficacy in Animal Models: In vivo studies demonstrated significant reductions in blood glucose levels in diabetic rat models treated with synthesized derivatives, showcasing their potential as effective antidiabetic agents.
  • Antimicrobial Efficacy: Clinical isolates of resistant bacterial strains were tested against various derivatives, revealing a promising profile for future drug development aimed at combating antibiotic resistance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid and its intermediates?

Synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example:

  • Sulfonamide Formation : Reacting 5-chloro-2-hydroxybenzoic acid derivatives with 4-chlorophenylprop-2-en-1-amine under controlled conditions (e.g., using coupling agents like EDCI or DCC) .
  • Characterization : IR and NMR spectroscopy (¹H, ¹³C) are critical for verifying sulfamoyl linkage and chlorine/allyl substituents. For instance, ¹H NMR peaks near δ 3.8–4.2 ppm confirm allyl protons, while aromatic protons appear in δ 6.8–7.4 ppm .

Q. How can researchers determine the structural conformation of this compound?

  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve crystal structures, especially for validating sulfamoyl geometry and intermolecular interactions .
  • Spectroscopic Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) confirm molecular connectivity. For example, HMBC correlations between sulfamoyl NH and adjacent carbons validate the core structure .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • In Vitro Screening : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values). Derivatives with similar scaffolds showed MICs ranging from 8–64 µg/mL .
  • Enzyme Inhibition : α-Glucosidase/α-amylase assays (e.g., spectrophotometric methods) to assess antidiabetic potential, with IC₅₀ values compared to acarbose .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets?

  • Software Tools : AutoDock Vina is used to predict binding modes, leveraging its scoring function and multithreading for efficiency. For example, docking into α-glucosidase active sites (PDB: 2QMJ) reveals hydrogen bonds with sulfamoyl and benzoic acid groups .
  • Validation : Compare docking poses with crystallographic data or mutagenesis studies to refine force field parameters .

Q. How do structural modifications influence its pharmacological activity?

  • SAR Studies :
    • Allyl Group : Replacing the prop-2-en-1-yl moiety with bulkier alkyl chains reduces antimicrobial potency, suggesting steric hindrance disrupts target binding .
    • Chlorine Substituents : Para-chlorine on the phenyl ring enhances lipophilicity (logP ↑), improving membrane permeability in cell-based assays .
  • Synthetic Strategies : Use Mitsunobu reactions or Pd-catalyzed cross-coupling to introduce diverse substituents .

Q. What strategies resolve contradictions in biological data across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., MICs from different labs) and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Experimental Validation : Replicate conflicting results under standardized conditions (e.g., fixed pH, temperature) to isolate variables like solvent effects .

Q. How can mechanistic studies clarify its mode of action?

  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against α-glucosidase .
  • Cellular Pathways : RNA-seq or proteomics identifies downstream targets (e.g., nitric oxide synthase upregulation in endothelial cells) .

Methodological Considerations

Q. What computational tools integrate with experimental data for optimization?

  • Combined Workflows :
    • Docking → Predict binding affinity (AutoDock Vina).
    • MD Simulations (GROMACS) → Assess stability of ligand-target complexes.
    • QSAR Models → Corrogate structural features (e.g., Cl substituents) with bioactivity .

Q. How to design derivatives with improved metabolic stability?

  • Prodrug Strategies : Esterify the benzoic acid group to enhance oral bioavailability.
  • Metabolite Identification : Use LC-MS/MS to track degradation products in liver microsomes .

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